3-amino-N-(2,4-dimethylphenyl)benzamide

Übersicht

Beschreibung

3-amino-N-(2,4-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its benzamide structure, which includes an amino group and a dimethylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 3-aminobenzamide with 2,4-dimethylphenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The compound is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Reaction Types and Mechanisms

Oxidation : The amino group can be oxidized to nitroso or nitro derivatives using KMnO₄ or CrO₃ .

Substitution : Electrophilic aromatic substitution (e.g., halogenation) occurs at the para position of the benzene ring .

Nucleophilic Aromatic Substitution : Chlorine substituents on the benzamide moiety undergo SₙAr reactions with nucleophiles like amino acids .

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic medium, 60°C |

| Substitution | Br₂, HNO₃ | FeCl₃, 100°C |

| Amidation | Benzoyl chloride, Et₃N | Dichloromethane, 0°C |

Comparative Analysis

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3-amino-N-(2,4-dimethylphenyl)benzamide | MDA-MB-231 | 0.025 |

| Cisplatin | MDA-MB-231 | 31.5 |

| 3-amino-N-(3,5-dimethylphenyl)benzamide | Urease | 1.8 |

Research Highlights

- Tyrosinase Inhibition : Substitution patterns (e.g., meta-methyl groups) enhance enzyme binding .

- Covalent Modification : Chlorine substituents enable nucleophilic aromatic substitution for irreversible protein binding .

- Antioxidant Activity : Methoxy/hydroxy derivatives exhibit radical scavenging properties .

This compound’s reactivity and applications highlight its versatility in medicinal chemistry and materials science, with ongoing research optimizing its structural features for enhanced biological efficacy.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-amino-N-(2,4-dimethylphenyl)benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure enables researchers to explore new chemical pathways and develop innovative synthetic methodologies.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein modifications. It has been shown to interact with specific molecular targets, potentially inhibiting or activating enzymes involved in various biochemical pathways. For instance, it may inhibit enzymes related to inflammatory responses, thus contributing to anti-inflammatory research.

Medicine

The compound is under investigation for its therapeutic properties , particularly in the fields of oncology and inflammation. Preliminary studies suggest potential anticancer and anti-inflammatory activities, making it a candidate for drug development .

Case Studies and Research Findings

- Anticancer Activity : A study found that derivatives of benzamide compounds exhibited significant anticancer properties in vitro. The specific interactions of this compound with cancer cell lines are being explored further .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit certain inflammatory pathways in cellular models, suggesting its potential as an anti-inflammatory agent.

- Analytical Applications : The compound has been successfully analyzed using high-performance liquid chromatography (HPLC), demonstrating its applicability in pharmacokinetics and drug formulation studies .

Wirkmechanismus

The mechanism of action of 3-amino-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-amino-N-(2,3-dimethylphenyl)benzamide: Similar structure but with different positional isomers of the dimethylphenyl group.

N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino benzamide: Another benzamide derivative with different substituents.

Uniqueness

3-amino-N-(2,4-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Biologische Aktivität

Introduction

3-amino-N-(2,4-dimethylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies. The information is compiled from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

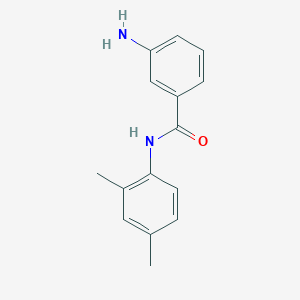

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C15H16N2O

- Molecular Weight: 240.30 g/mol

- IUPAC Name: this compound

The compound features an amine group and a benzamide moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer activity. The specific activity of this compound has been evaluated against various cancer cell lines.

Case Studies

-

Cytotoxicity Against Breast Cancer Cells

- In a study evaluating the cytotoxic effects on MDA-MB-231 (breast cancer) cells, compounds similar to this compound demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin. For instance, related compounds showed IC50 values ranging from 0.4 µM to 1.0 µM, indicating potent anticancer properties .

- Mechanism of Action

Antimicrobial Activity

While primarily studied for its anticancer properties, some investigations have suggested potential antimicrobial effects. The compound's ability to inhibit bacterial growth has been noted in preliminary studies but requires further validation through rigorous testing.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, certain benzamide derivatives have shown inhibition of Axl kinase, which is implicated in tumor growth and metastasis .

Table 1: Cytotoxicity Data for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Aniline derivative | MDA-MB-231 | 0.4 |

| Cisplatin | MDA-MB-231 | 31 |

Eigenschaften

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKLERLHHRXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546048 | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102630-87-5 | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.